molecular formula C14H15N7O5 B2550163 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-methoxybenzamide CAS No. 450346-05-1

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-methoxybenzamide

Cat. No. B2550163
CAS RN: 450346-05-1
M. Wt: 361.318
InChI Key: XMOUTNFNSYYHJF-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-methoxybenzamide" is a chemical entity that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the related compounds exhibit a range of activities from antiemetic and parasympathomimetic effects to potential neuroleptic and antiarrhythmic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nitration, reduction, and substitution reactions. For instance, the synthesis of 5-amino-2-methoxybenzamides from 2-methoxy-5-nitrobenzoyl chloride involves a reduction step with hydrazine hydrate and Raney nickel in ethanol . Similarly, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine includes substitution, nitration, ammoniation, and oxidation steps . These methods suggest that the synthesis of the compound would likely involve a complex multi-step process, potentially including nitration and reduction steps to introduce the amino and nitro groups onto the pyrimidinyl and benzamide moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques, including X-ray diffraction (XRD). For example, the structure of N-chloro-N-methoxy-4-nitrobenzamide was elucidated using XRD, revealing the pyramidality of the amide nitrogen atom . This suggests that similar structural analyses could be applied to the compound to determine its conformation and electronic distribution, which are important for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes selective reactions with nucleophiles and reductive transformations. N-chloro-N-methoxy-4-nitrobenzamide, for example, reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide . The reductive chemistry of nitrobenzamides has also been explored, with reductions leading to amino derivatives that exhibit increased cytotoxicity . These studies indicate that the compound may also undergo selective nucleophilic reactions and reductive transformations that could modify its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by measuring density, refractive index, and calculating molar refractivity and polarizability . These properties are influenced by the molecular structure and can affect the solubility, stability, and overall pharmacokinetic profile of the compound. For the compound , similar analyses would be necessary to fully understand its behavior in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Transformations

The research on pyrimidine derivatives, such as the mentioned compound, often explores their synthesis and the subsequent chemical reactions they undergo. For instance, studies have demonstrated various methodologies for synthesizing pyrimidine and its derivatives, highlighting their potential as intermediates in creating biologically active compounds. The conversion of 4-methoxy-5-nitropyrimidine into different derivatives through reactions with hydrazine hydrate illustrates the versatility of pyrimidine compounds in chemical synthesis (Biffin, Brown, & Porter, 1968). Additionally, pyrimidine derivatives have been investigated for their potential as dihydrofolic reductase inhibitors, a key target in antimicrobial and anticancer therapy (Brown & Stevens, 1975).

Potential Applications in Medicinal Chemistry

The structural modification of pyrimidine derivatives has been a subject of research to explore their potential in medicinal chemistry. The novel synthesis routes for pyrimidines and their analogues, including the synthesis of pyrazolo[3,4-b]pyrazines from hydrazino nitropyrimidines, reveal their potential as scaffolds for developing therapeutic agents (Palmer et al., 1995). Moreover, the exploration of pyrimidine derivatives bearing 1,2,3-benzotriazinyl units shows the ongoing interest in pyrimidine-based compounds for their potential biological activities (Brown & Kershaw, 1972).

Advanced Materials and Molecular Complexes

Research on pyrimidine derivatives extends beyond medicinal applications to the development of new materials and molecular complexes. For example, studies on the solvates and salts of certain antibiotic agents involving pyrimidine structures offer insights into the design of novel solid forms with improved pharmaceutical properties (Vangala, Chow, & Tan, 2013). These investigations highlight the potential of pyrimidine derivatives in creating advanced materials with specific functional properties.

properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O5/c1-26-9-5-3-2-4-8(9)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOUTNFNSYYHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328188
Record name N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

450346-05-1
Record name N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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